tert-butyl N-(2-formamidoethyl)carbamate
Overview
Description
“tert-butyl N-(2-formamidoethyl)carbamate” is a carbamate derivative . It is available in powder form . The IUPAC name for this compound is “tert-butyl 2-(formylamino)ethylcarbamate” and its molecular formula is C8H16N2O3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 188.23 . The InChI code for this compound is "1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12)" . The compound contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 188.23 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Chemical Transformations :
- Reeves et al. (2014) described the addition of carbamoyl anions derived from N,N-disubstituted formamides and LDA to N-tert-butyl nitrones, providing a direct route to α-(N-hydroxy)amino amides and demonstrating tert-butyl deprotection or N-deoxygenation derivatization processes (Reeves et al., 2014).
- Pak and Hesse (1998) detailed the synthesis of penta-N-protected polyamide derivatives, highlighting the role of tert-butyl in selective deprotection and acylation (Pak & Hesse, 1998).
Catalysis and Reactions :
- Azizi et al. (2015) developed a process using tert-butyl hydroperoxide and Fe3O4@EDTA–Cu(II) nanoparticles for oxidative coupling of formamides, demonstrating the synthesis of enol carbamates (Azizi et al., 2015).
- Saberi and Poorsadeghi (2017) achieved the synthesis of enol carbamates through nickel-catalyzed oxidative coupling of formamides with 1,3-dicarbonyl compounds, using tert-butyl hydroperoxide at mild temperatures (Saberi & Poorsadeghi, 2017).
Materials Science and Sensory Applications :
- Sun et al. (2015) synthesized benzothizole modified carbazole derivatives with tert-butyl moieties and discovered their utility in forming organogels and as fluorescent materials for detecting acid vapors (Sun et al., 2015).
Organic Synthesis Building Blocks :
- Guinchard et al. (2005) prepared tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis (Guinchard et al., 2005).
Advanced Material Applications :
- Al-Muntasheri et al. (2007) investigated a polyacrylamide/tert-butyl acrylate-based gel for water shut-off treatments in high-temperature conditions, focusing on the rheological properties and kinetics of gelation reactions (Al-Muntasheri et al., 2007).
Novel Chemical Reactions and Syntheses :
- He et al. (2011) developed a method for direct amidation of azoles with formamides, utilizing tert-butyl perbenzoate under metal-free conditions (He et al., 2011).
Environmental Applications :
- Takeda et al. (2012) worked on cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates using tert-butyl hypoiodite, highlighting an environmental application (Takeda et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-formamidoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTRPQLUJIILIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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